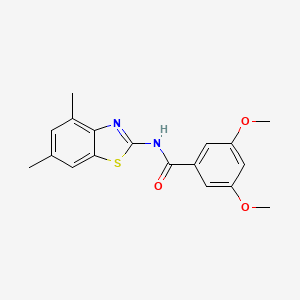
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, also known as DMBMF, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBMF is a benzamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. In
Applications De Recherche Scientifique
Corrosion Inhibition
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is related to benzothiazole derivatives studied for their corrosion inhibiting effects on steel in acidic solutions. These inhibitors demonstrate higher inhibition efficiencies and stability compared to previously known benzothiazole inhibitors, suggesting potential applications in protecting metal surfaces from corrosion (Hu et al., 2016).
Anticancer Potential
Benzothiazole derivatives, closely related to this compound, have shown significant potential as anticancer agents. Studies indicate that various substitutions on the benzothiazole scaffold modulate antitumor properties, suggesting that this class of compounds, including this compound, may be effective in cancer treatment strategies (Osmaniye et al., 2018).
Photodynamic Therapy
Compounds structurally related to this compound have been investigated for their potential in photodynamic therapy, especially in the treatment of cancer. These derivatives show promise due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for use in Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Antileukemic Activity
Benzothiazole derivatives, similar to this compound, have been synthesized and evaluated for their efficacy as antileukemic agents. These compounds show significant cytotoxic responses to leukemia cell lines, with some inducing cell cycle arrest and apoptosis, highlighting their potential as treatments for leukemia (Prasanna et al., 2010).
Antioxidant Properties
Studies on benzothiazole derivatives, closely related to this compound, have revealed moderate to significant radical scavenging activity. These findings suggest potential applications in the development of antioxidant therapies or supplements (Ahmad et al., 2012).
Antimicrobial Activity
Some benzothiazole derivatives have demonstrated effective antimicrobial properties, suggesting that this compound may also possess similar characteristics. These properties are essential for developing new antimicrobial drugs to treat various bacterial and fungal infections (Desai et al., 2013).
Propriétés
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-10-5-11(2)16-15(6-10)24-18(19-16)20-17(21)12-7-13(22-3)9-14(8-12)23-4/h5-9H,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXNUEGPUBZQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate](/img/structure/B2845220.png)

![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B2845222.png)
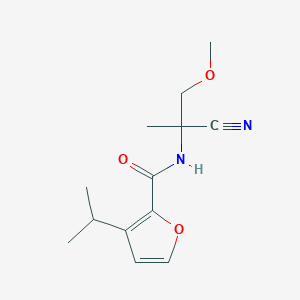
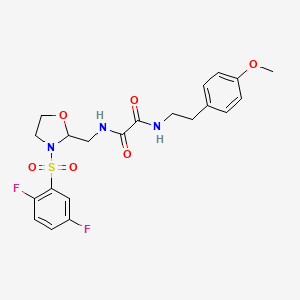

![6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine](/img/structure/B2845231.png)
![N-[[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2845235.png)
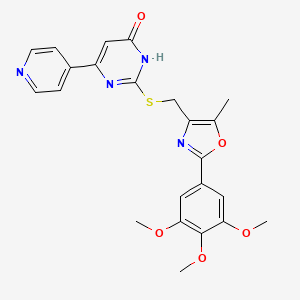
![Tert-butyl (1R,5S)-6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2845238.png)
![3-allyl-8-(4-bromophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845240.png)
![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)urea](/img/structure/B2845241.png)
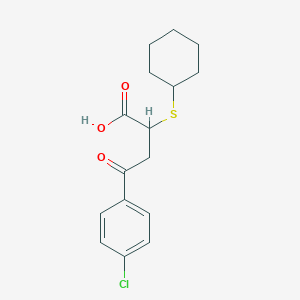
![3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2845243.png)